N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)13-4-3-12(19-13)7-16-15(18)11-5-6-21-8-11/h3-6,8H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHNUDPVILJAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole and furan intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process might include purification steps such as crystallization, distillation, or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Observations
Heterocycle Impact :
- The 1,3,4-oxadiazole-based compounds (LMM5/LMM11) exhibit confirmed antifungal activity, likely due to their sulfamoyl and benzamide groups enhancing target binding . In contrast, the oxazole-thiophene hybrid in the target compound may prioritize different interactions (e.g., π-π stacking or hydrogen bonding via the carboxamide).
- Thiophene rings (as in the target) are less common in antifungal agents compared to oxadiazoles but are prevalent in kinase inhibitors (e.g., imatinib analogues), suggesting unexplored therapeutic pathways .
Substituent Effects :
- The 3,5-dimethyloxazole group in the target compound could enhance metabolic stability compared to unsubstituted heterocycles, as methyl groups often reduce oxidative degradation .
- The absence of sulfamoyl/sulfonyl groups (seen in LMM5/LMM11) may limit enzyme inhibition but reduce off-target toxicity.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step protocols, similar to ranitidine-related impurities (e.g., nitroacetamide derivatives), which involve furan alkylation and amide coupling .
- In contrast, LMM5/LMM11 are synthesized via cyclocondensation of hydrazides, a more straightforward route .
Unresolved Questions
- No pharmacological data for the target compound are provided in the evidence. Comparative studies on its enzyme inhibition (e.g., thioredoxin reductase) or antimicrobial activity are needed.
- The thiophene-carboxamide group’s role remains speculative; molecular docking or SAR studies could clarify its contribution .
Biological Activity
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 260.29 g/mol. Its structure features multiple heterocycles, including furan, thiophene, and oxazole rings, which contribute to its diverse chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| LogP | 2.0929 |
| Polar Surface Area | 54.316 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is believed to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. For instance, it may inhibit the activity of certain kinases or modulate signaling pathways critical for tumor growth.
- Case Studies : In vitro evaluations have shown that derivatives with similar structures exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often report IC50 values in the micromolar range, indicating potent biological activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Research on structurally related compounds suggests that they can inhibit the growth of various bacterial strains.
- Mechanism of Action : Antimicrobial activity may arise from the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Experimental Results : In vitro assays have indicated that certain derivatives display significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : The furan and oxazole rings are synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The final product is obtained by coupling the prepared intermediates with a thiophene derivative using coupling reagents like EDCI or DCC.
- Optimization : Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to enhance yield and purity.
Research Findings
Recent studies have focused on evaluating the biological activity of this compound in various assays:
- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines (e.g., MCF-7, U937), revealing IC50 values that suggest significant cytotoxic potential.
- Apoptosis Induction : Flow cytometry analyses demonstrated that these compounds could induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.
Q & A
Q. What are the standard synthetic protocols for preparing N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide and its intermediates?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, oxazole rings can be formed via cyclization of precursors under acidic/basic conditions, while thiophene intermediates are synthesized using Friedel-Crafts acylation. Key steps include:
- Solvent selection : Ethanol or acetonitrile for cyclization .
- Reaction optimization : Heating under reflux (e.g., 1–3 minutes for oxazole formation in acetonitrile) .
- Purification : Recrystallization from DMF/ethanol or chromatography .
Yields range from 64% to 76% depending on substituents and reaction conditions .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on oxazole at δ ~2.1–2.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., M⁺ peaks with 3.81%–100% relative abundance) .
- Melting point analysis : Verify purity (e.g., 114–278°C depending on derivatives) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory data in reaction yields or spectroscopic results?
- Methodological Answer : Discrepancies in yields (e.g., 64% vs. 76% for similar derivatives) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization efficiency compared to ethanol .
- Purification methods : Recrystallization vs. column chromatography impacts purity and yield .
- Reaction time/temperature : Optimize via kinetic studies (e.g., monitoring by TLC).
For spectral inconsistencies, use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can the electronic effects of substituents on the oxazole and thiophene rings influence reactivity?
- Methodological Answer : Electron-withdrawing/donating groups alter reaction pathways:
Q. What experimental approaches are recommended for studying the compound’s potential biological activity?
- Methodological Answer : Based on structurally related compounds:
- Antimicrobial assays : Broth microdilution for MIC determination against Gram± bacteria/fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- SAR studies : Modify substituents (e.g., replace methyl with halogens) and compare activity .
Q. How can mechanistic insights into the compound’s stability under oxidative/reductive conditions be obtained?
- Methodological Answer :
- Oxidative stability : Expose to H₂O₂ or mCPBA; monitor sulfoxide/sulfone formation via LC-MS .
- Reductive stability : Treat with NaBH₄ or LiAlH₄; track amine intermediate formation using NMR .
- Kinetic studies : Use UV-Vis spectroscopy to measure degradation rates under varying pH/temperature .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
